REACTION_CXSMILES
|
[CH2:1]([O:3][CH2:4][C:5]1[N:6]([CH2:23][C:24]([NH:27][C:28](=[O:30])[CH3:29])([CH3:26])[CH3:25])[C:7]2[C:12]([CH3:13])=[C:11]([CH3:14])[N:10]=[C:9](OC3C=CC=CC=3)[C:8]=2[N:22]=1)[CH3:2].C([O-])(=O)C.[NH4+:35].[NH4+].[OH-]>O>[NH4+:6].[OH-:3].[NH2:35][C:9]1[C:8]2[N:22]=[C:5]([CH2:4][O:3][CH2:1][CH3:2])[N:6]([CH2:23][C:24]([NH:27][C:28](=[O:30])[CH3:29])([CH3:25])[CH3:26])[C:7]=2[C:12]([CH3:13])=[C:11]([CH3:14])[N:10]=1 |f:1.2,3.4,6.7|
|
Name
|
N-{2-[2-(ethoxymethyl)-6,7-dimethyl-4-phenoxy-1H-imidazo[4,5-c]pyridin-1-yl]-1,1-dimethylethyl}acetamide
|
Quantity
|
980 mg
|
Type
|
reactant
|
Smiles
|
C(C)OCC=1N(C2=C(C(=NC(=C2C)C)OC2=CC=CC=C2)N1)CC(C)(C)NC(C)=O
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was sealed
|
Type
|
CUSTOM
|
Details
|
to give a viscous oil
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with CHCl3 (3×)
|
Type
|
WASH
|
Details
|
The combined organic portions were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
[NH4+].[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=C(C2=C1N=C(N2CC(C)(C)NC(C)=O)COCC)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 584 mg | |
YIELD: CALCULATEDPERCENTYIELD | 146.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([O:3][CH2:4][C:5]1[N:6]([CH2:23][C:24]([NH:27][C:28](=[O:30])[CH3:29])([CH3:26])[CH3:25])[C:7]2[C:12]([CH3:13])=[C:11]([CH3:14])[N:10]=[C:9](OC3C=CC=CC=3)[C:8]=2[N:22]=1)[CH3:2].C([O-])(=O)C.[NH4+:35].[NH4+].[OH-]>O>[NH4+:6].[OH-:3].[NH2:35][C:9]1[C:8]2[N:22]=[C:5]([CH2:4][O:3][CH2:1][CH3:2])[N:6]([CH2:23][C:24]([NH:27][C:28](=[O:30])[CH3:29])([CH3:25])[CH3:26])[C:7]=2[C:12]([CH3:13])=[C:11]([CH3:14])[N:10]=1 |f:1.2,3.4,6.7|
|
Name
|
N-{2-[2-(ethoxymethyl)-6,7-dimethyl-4-phenoxy-1H-imidazo[4,5-c]pyridin-1-yl]-1,1-dimethylethyl}acetamide
|
Quantity
|
980 mg
|
Type
|
reactant
|
Smiles
|
C(C)OCC=1N(C2=C(C(=NC(=C2C)C)OC2=CC=CC=C2)N1)CC(C)(C)NC(C)=O
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was sealed
|
Type
|
CUSTOM
|
Details
|
to give a viscous oil
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with CHCl3 (3×)
|
Type
|
WASH
|
Details
|
The combined organic portions were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
[NH4+].[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=C(C2=C1N=C(N2CC(C)(C)NC(C)=O)COCC)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 584 mg | |
YIELD: CALCULATEDPERCENTYIELD | 146.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([O:3][CH2:4][C:5]1[N:6]([CH2:23][C:24]([NH:27][C:28](=[O:30])[CH3:29])([CH3:26])[CH3:25])[C:7]2[C:12]([CH3:13])=[C:11]([CH3:14])[N:10]=[C:9](OC3C=CC=CC=3)[C:8]=2[N:22]=1)[CH3:2].C([O-])(=O)C.[NH4+:35].[NH4+].[OH-]>O>[NH4+:6].[OH-:3].[NH2:35][C:9]1[C:8]2[N:22]=[C:5]([CH2:4][O:3][CH2:1][CH3:2])[N:6]([CH2:23][C:24]([NH:27][C:28](=[O:30])[CH3:29])([CH3:25])[CH3:26])[C:7]=2[C:12]([CH3:13])=[C:11]([CH3:14])[N:10]=1 |f:1.2,3.4,6.7|
|
Name
|
N-{2-[2-(ethoxymethyl)-6,7-dimethyl-4-phenoxy-1H-imidazo[4,5-c]pyridin-1-yl]-1,1-dimethylethyl}acetamide
|
Quantity
|
980 mg
|
Type
|
reactant
|
Smiles
|
C(C)OCC=1N(C2=C(C(=NC(=C2C)C)OC2=CC=CC=C2)N1)CC(C)(C)NC(C)=O
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was sealed
|
Type
|
CUSTOM
|
Details
|
to give a viscous oil
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with CHCl3 (3×)
|
Type
|
WASH
|
Details
|
The combined organic portions were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
[NH4+].[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=C(C2=C1N=C(N2CC(C)(C)NC(C)=O)COCC)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 584 mg | |
YIELD: CALCULATEDPERCENTYIELD | 146.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |